molecular formula C8H8N2O B1631729 5-Methoxy-1H-indazole CAS No. 94444-96-9

5-Methoxy-1H-indazole

Cat. No. B1631729
CAS RN: 94444-96-9
M. Wt: 148.16 g/mol
InChI Key: GZWWDKIVVTXLFL-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.162 Da and a monoisotopic mass of 148.063660 Da . The compound is also known by other names such as 1H-Indazole, 5-methoxy- .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 5-Methoxy-1H-indazole, has been a subject of research over the years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole presents three tautomeric forms including 1H-indazole, 2H-indazole, and 3H-indazole . In contrast to 2H- or 3H-forms, 1H-Indazole is almost thermodynamically stable and is therefore the predominant tautomer . The planarity of the heterocyclic ring, various side chain substitutions of different lengths, and positional functionalization can lead to a variety of derivatives by the indazole moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1H-indazole include a density of 1.2±0.1 g/cm3, boiling point of 312.5±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 114.6±10.6 °C . It also has a molar refractivity of 43.3±0.3 cm3, polar surface area of 38 Å2, and molar volume of 119.1±3.0 cm3 .

Scientific Research Applications

Inhibition of Neuronal Nitric Oxide Synthase

5-Methoxy-1H-indazole derivatives, such as 7-methoxy-1H-indazole, have been identified as inhibitors of neuronal nitric oxide synthase. This property suggests potential therapeutic applications in conditions where nitric oxide synthase is implicated. For instance, the crystal structure of 7-methoxy-1H-indazole shows significant interaction with nitric oxide synthase, highlighting its potential as a target for drug design (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Anti-Inflammatory Activities

Certain 1H-indazole derivatives demonstrate notable anti-inflammatory activities. This includes compounds like 1-phenyl-1H-indazole derivatives, which have shown efficacy in various models of inflammation. For instance, 5-methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol strongly inhibits the oxidation of arachidonic acid, a key mediator in inflammatory processes (Schindler et al., 1998).

Applications in Material Science

Indazole-based compounds also find applications in material science, particularly in the development of electroactive materials. For example, methoxy-substituted 1-phenyl-5-[N,N-(bisphenyl)]aminoindazoles, which are derivatives of indazole, exhibit high thermal stabilities and promising electrochemical properties. These characteristics make them suitable for use in electronic devices (Cekaviciute, Simokaitienė, Gražulevičius, Buika, & Jankauskas, 2012).

Potential in Battery Technology

5-Methoxy-1H-indazole and its derivatives also show potential in battery technology. For instance, 5-hydroxy-1H-indazole has been investigated as an effective film-forming additive for high-voltage positive electrodes in batteries. This additive improves the cycling performance of batteries, indicating its utility in enhancing battery efficiency and lifespan (Kang et al., 2014).

Role in Monoamine Oxidase B Inhibition

Indazole-carboxamides, including those derived from 5-Methoxy-1H-indazole, are recognized as potent inhibitors of monoamine oxidase B (MAO-B). This inhibition is significant for therapeutic applications in neurological disorders such as Parkinson's disease. The selectivity and reversibility of these inhibitors make them promising candidates for drug development (Tzvetkov et al., 2014).

Safety And Hazards

Safety measures for handling 5-Methoxy-1H-indazole include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Indazole-containing derivatives, including 5-Methoxy-1H-indazole, have attracted much attention in recent years due to their diverse biological properties . They are widely present in numerous commercially available drugs and have a broad range of medicinal applications . Therefore, it is anticipated that more antitumor drugs with an indazole scaffold will be marketed in the future .

properties

IUPAC Name

5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWDKIVVTXLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537722
Record name 5-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-indazole

CAS RN

94444-96-9
Record name 5-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indazole
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (3.38 g, 49.0 mmol) in water (8.1 ml) was added to a solution of 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml) in an ice-water bath while maintaining the temperature at 25° C. or lower, and stirred overnight at room temperature. Then, the reaction solution was poured into water and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=9/1) to obtain 5-methoxy-1H-indazole (1.30 g, 18%).
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of PPh3 (1.67 g, 6.4 mmol), MeOH (204 mg, 6.4 mmol) and the hydroxyindazole prepared above (2.0 g, 5.3 mmol) in THF (20 mL) was added DEAD (1.11 g, 6.4 mmol) dropwise under N2. The resulting mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and the residue was purified with flash chromatography on silica gel (gradient elution with 50:1 to 5:1 petroleum ether:EtOAc) to afford the desired 5-methoxyindazole as a yellow oil. MS (ESI) m/z=391.1 [M+1]+.
Name
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.11 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-methoxy-2-methylaniline (2 ml) in dichloromethane (10 ml) was treated with triethylamine (3.27 ml). The mixture was cooled to 0° C. then treated with acetic anhydride (2.38 ml), then stirred at ambient temperature for 1 hour, then cooled to 0° C. when a pink solid precipitated. This solid was filtered, then washed with cold dichloromethane and then dissolved in acetic acid (55 ml) and concentrated hydrochloric acid (20 ml). This solution was cooled to −5° C., then treated with a solution of sodium nitrite (2.68 g) in water (20 ml), then stirred at that temperature for 1 hour and then treated with water (100 ml). This mixture was stirred vigorously at 0° C. for 10 minutes after which a yellow solid precipitated. This solid was filtered, then washed with water and then dissolved in toluene (13 ml). This solution was heated to 80° C. for 1.5 hours, then cooled and then washed with aqueous 1N sodium carbonate solution. The organic phase was extracted three times with aqueous 2N hydrochloric acid and the acid extracts chilled and then made alkaline by addition of aqueous 5N sodium hydroxide solution. The aqueous layers were extracted three times with ethyl acetate and the combined organic layers were dried over magnesium sulfate and then evaporated to yield 5-methoxy-1H-indazole (0.410 g) as a yellow solid. LC-MS (METHOD B): RT=1.32 minutes; 149 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
F Crestey, S Stiebing, R Legay, V Collot, S Rault - Tetrahedron, 2007 - Elsevier
… The resulting solid was washed with water to give 5-methoxy-1H-indazole-3-carboxylic acid 2b as a yellow solid (4.71 g, 98%); dec 250 C. IR (KBr): 3140, 2925, 1700, 1489, 1240, 1170…
Number of citations: 27 www.sciencedirect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com
H HARADA, T MORIE, Y HIROKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
Our studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that the N-(1, 4-dimethylhexahydro-1H-1, 4-diazepin-6-yl) benzamide 9 and the 1-benzyl-4-methylhexahydro-…
Number of citations: 55 www.jstage.jst.go.jp
G Sandeep Reddy, S Mohanty, J Kumar… - Russian Journal of …, 2018 - Springer
… oxyindole 4 was treated with aqueous NaNO2 and hydrochloric acid at room temperature for 12 h to afford pure 5-methoxy-1H-indazole-3-carbaldehyde 5 in 90% yield. The following …
Number of citations: 12 link.springer.com
Y Zhan, X Ding, H Wang, H Yu, F Ren - Tetrahedron Letters, 2018 - Elsevier
… To further evaluate the practicability of this protocol for industrial applications, a scale-up synthesis was conducted using 1 g of 5-methoxy-1H-indazole (1c) as the substrate (Scheme 1). …
Number of citations: 4 www.sciencedirect.com
G Furlotti, MA Alisi, N Cazzolla, P Dragone… - Journal of medicinal …, 2015 - ACS Publications
… The remaining derivatives 9 were synthesized by piperidine N-alkylation of the 5-methoxy-1H-indazole-3-carboxamide key intermediate 8a (Scheme 2). For carboxylic acid derivatives …
Number of citations: 32 pubs.acs.org
GA Vera Namuncura, BM Diethelm Varela… - 2018 - repositorio.uc.cl
… d N-boc-3-vinyl-5-methoxy-1H-indazole was obtained as coproduct in 26% yield. e 55% yield for 5-amino-3-vinylindazole 3j corresponds to that obtained by deprotection of 3i. …
Number of citations: 2 repositorio.uc.cl
原田博史, 森江俊哉, 広川美視, 寺内英夫… - Chemical and …, 1995 - jlc.jst.go.jp
Our studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that the N-(1, 4-dimethylhexahydro-1H-1, 4-diazepin-6-yl)benzamide 9 and the 1-benzyl-4-methylhexahydro-…
Number of citations: 3 jlc.jst.go.jp
X Ding, J Bai, H Wang, B Zhao, J Li, F Ren - Tetrahedron, 2017 - Elsevier
A mild and regioselective Ullmann reaction of indazoles with aryliodides has been developed as a general method for the synthesis of 1-aryl-1H-indazoles. Water was used as the …
Number of citations: 24 www.sciencedirect.com
SP Rekowski, BK Kroener, D Kathuria, AA Wani… - Tetrahedron, 2021 - Elsevier
… After work-up and purification by column chromatography (SiO 2 ; cyclohexane:ethyl acetate = 1:3) 5-methoxy-1H-indazole (2g) was obtained as a white solid in 53% yield (29 mg, 190 …
Number of citations: 10 www.sciencedirect.com

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